4-Ethylbenzyl chloride

Description

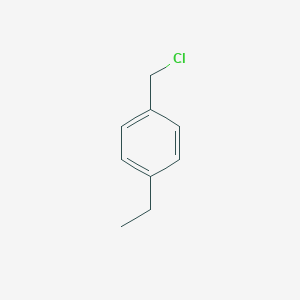

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCVXSYZVTCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061711 | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-05-6 | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzyl Chloride (contains ca. 30% 2-form) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethylbenzyl chloride physical and chemical properties

An In-depth Technical Guide to 4-Ethylbenzyl Chloride

Introduction

This compound (CAS No. 1467-05-6) is a substituted aromatic hydrocarbon that serves as a key intermediate in various organic syntheses.[1] With the molecular formula C₉H₁₁Cl, this compound is structurally characterized by an ethyl group and a chloromethyl group attached to a benzene ring at the para position (1,4-substitution). Its reactivity, particularly at the benzylic chloride position, makes it a versatile building block in the synthesis of pharmaceuticals, dyes, synthetic spices, and pesticides.[1] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols and safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][3] It is characterized by its insolubility in water and a pungent odor.[4][5][6] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl | [2][7][8] |

| Molecular Weight | 154.64 g/mol | [2][7][8][9][10] |

| Appearance | Colorless to light yellow clear liquid | [2][3][11] |

| Boiling Point | 111 °C / 26 mmHg (3.5 kPa) | [3][9] |

| Density | 1.04 g/cm³ | [9] |

| Specific Gravity (20/20) | 1.04 | [3] |

| Refractive Index (n20/D) | 1.53 | [3][11] |

| Flash Point | 84 °C | [3] |

| Solubility | Insoluble in water | [4][5][6] |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the reactive benzylic chloride group. It is stable under normal conditions but is sensitive to moisture.[11][12] The compound is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][6]

| Property | Description | Source(s) |

| Stability | Stable under normal conditions. | [12] |

| Reactivity | Moderately reactive. The chloromethyl group is susceptible to nucleophilic substitution. | [5][6] |

| Conditions to Avoid | Moisture, heat, sparks, open flames, and incompatible materials. | [3][11] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, epoxides. | [5][6][12] |

| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors. | [12] |

| Hazardous Polymerization | Does not occur under normal conditions. | [12] |

Experimental Protocols: Synthesis

A common method for the preparation of this compound is through the chloromethylation of ethylbenzene. One patented method involves reacting ethylbenzene with acetal and chlorosulfonic acid in the presence of a Lewis acid catalyst.[1] Another approach utilizes more common laboratory reagents.

Protocol: Synthesis via Chloromethylation of Ethylbenzene [13][14]

This protocol outlines a general procedure for the synthesis of this compound based on literature descriptions.

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with the appropriate proportions of ethylbenzene, hydrochloric acid, paraformaldehyde (or a combination of solid and liquid formaldehyde), and zinc chloride, which acts as a catalyst.[13][14]

-

Initiation: Begin stirring the mixture.

-

Reagent Addition: Gradually add a water absorbent, such as concentrated sulfuric acid or phosphorus trichloride, to the mixture while maintaining the reaction temperature between 55-95 °C. The addition is typically carried out over 4 to 14 hours.[14]

-

Reaction: Maintain the reaction mixture at 55-95 °C under a pressure of 0-0.4 MPa for an additional 4 to 14 hours to ensure the reaction goes to completion.[14]

-

Workup:

-

Purification:

-

Dehydrate the washed crude product using a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Perform fractional distillation under reduced pressure (rectification) to purify the this compound.[13][14] A polymerization inhibitor like hydroquinone may be added during distillation to prevent side reactions at high temperatures.[14]

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While detailed spectra are best obtained from dedicated databases, the following techniques are commonly used for its characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The supplier Tokyo Chemical Industry (TCI) notes that the NMR spectrum conforms to the expected structure.[3]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, which aids in identification and purity analysis.[7]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.[7]

-

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy regarding the molecular structure.[7]

Safety and Hazards

This compound is classified as a hazardous substance. It is a combustible liquid and may be corrosive to metals.[3] It causes severe skin burns and eye damage.[3][7] Proper handling and storage are critical to ensure laboratory safety.

GHS Hazard Information: [3][7]

-

Pictograms:

-

Corrosion

-

Health Hazard (for specific target organ toxicity, mutagenicity, carcinogenicity as per some sources)

-

-

Signal Word: Danger

-

Hazard Statements:

Handling and Storage:

-

Handling: Use only under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[12] Avoid breathing mist, vapors, or spray.[12]

-

Storage: Store in a corrosive-resistant container in a dry, cool, and well-ventilated place.[3][12] Keep containers tightly closed and store locked up.[12]

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1467-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Ethylbenzyl chloride | C9H11Cl | CID 524243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYLBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. nbinno.com [nbinno.com]

- 10. CAS 1467-05-6 | 1700-5-64 | MDL MFCD00039357 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. labproinc.com [labproinc.com]

- 12. fishersci.com [fishersci.com]

- 13. CN1370764A - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]

- 14. CN1169762C - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]

In-Depth Technical Guide to 4-Ethylbenzyl Chloride (CAS Number: 1467-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzyl chloride, with the CAS registry number 1467-05-6, is an aromatic organic compound. It is characterized by a benzene ring substituted with an ethyl group and a chloromethyl group at the para position. This substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in various fields of organic synthesis, including the pharmaceutical, fragrance, and materials industries. Its benzylic chloride moiety is particularly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of the 4-ethylbenzyl group into a wide range of molecular scaffolds.

Physicochemical and Spectroscopic Characterization

The fundamental physical and spectroscopic properties of this compound are summarized below. These data are essential for its identification, handling, and use in chemical reactions.

Physical and Chemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1467-05-6 | [1][2] |

| Molecular Formula | C₉H₁₁Cl | [2] |

| Molecular Weight | 154.64 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -21 °C | [1] |

| Boiling Point | 111 °C at 26 mmHg | [1] |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index | 1.5320 | [1] |

| Water Solubility | Insoluble | [1] |

| Synonyms | 1-(Chloromethyl)-4-ethylbenzene, p-Ethylbenzyl chloride | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the ethyl group's methylene and methyl protons, the benzylic methylene protons, and the aromatic protons.

-

Ethyl group (CH₂CH₃): A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with coupling between them.

-

Benzylic protons (CH₂Cl): A singlet for the two protons of the chloromethyl group.

-

Aromatic protons: Two doublets corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include those for C-H stretching in the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching of the chloromethyl group.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be observed, and fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the benzylic bond.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound is the chloromethylation of ethylbenzene. A detailed experimental protocol based on this approach is described in a patent.

Experimental Protocol: Chloromethylation of Ethylbenzene

This protocol describes a method for preparing this compound from ethylbenzene.

-

Reaction Setup: Under a nitrogen atmosphere, add tris(pentafluorophenyl)borane (0.02 eq), chlorosulfonic acid (1.15 eq), and dichloromethane to a reaction flask.

-

Cooling: Cool the reaction mixture to -5 °C.

-

Reagent Addition: Slowly add acetal (1.1 eq) dropwise to the cooled mixture. After the addition is complete, stir the reaction for 30 minutes.

-

Addition of Ethylbenzene: Slowly add a solution of ethylbenzene (1 eq) in dichloromethane dropwise at a temperature between -5 and 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 1 hour.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with an 8% sodium bicarbonate solution.

-

Dry the organic phase with sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be further purified by distillation or crystallization.

A simplified workflow for the synthesis of this compound is depicted below.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reactivity

The primary site of reactivity in this compound is the benzylic carbon-chlorine bond. The chlorine atom is a good leaving group, and the benzylic position is stabilized by the adjacent aromatic ring, making the compound susceptible to nucleophilic substitution reactions, typically following an Sₙ2 mechanism.

A schematic of the Sₙ2 reaction of this compound with a generic nucleophile is shown below.

Caption: The mechanism of nucleophilic substitution at the benzylic position of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules.

Synthesis of Quaternary Ammonium Compounds

One of the significant industrial applications of this compound is in the preparation of quaternary ammonium compounds (QACs). These compounds, which include alkyldimethyl(ethylbenzyl)ammonium chlorides, are used as biocides, disinfectants, and surfactants. The synthesis involves the reaction of this compound with a tertiary amine.

Intermediate in Fragrance Synthesis

In the fragrance industry, this compound is used as an intermediate.[3] It can be used in the synthesis of various aromatic aldehydes and other fragrance components.[3]

Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a useful intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The 4-ethylbenzyl moiety can be incorporated into larger molecules to modulate their biological activity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Health Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.

-

Physical Hazards: It is a combustible liquid.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed.

Conclusion

This compound is a versatile chemical intermediate with significant applications in various sectors of the chemical industry. Its well-defined reactivity, centered on the benzylic chloride group, allows for its use as a precursor to a wide array of functionalized molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

Molecular structure and IUPAC name of 4-Ethylbenzyl chloride

An In-depth Technical Guide to 4-Ethylbenzyl Chloride: Molecular Structure, Properties, Synthesis, and Reactivity

Introduction

This compound, a substituted aromatic hydrocarbon, is a significant chemical intermediate in organic synthesis. Its reactivity, stemming from the benzylic chloride functional group, makes it a versatile building block for a wide range of applications, including the synthesis of quaternary ammonium compounds, active pharmaceutical ingredients (APIs), and materials for the fragrance and lubricant industries.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Nomenclature

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group and a chloromethyl group at positions 1 and 4 (para), respectively.

The presence of the chloromethyl group attached to the benzene ring makes the molecule susceptible to nucleophilic substitution reactions, a key feature of its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 154.64 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | -21 °C | [2] |

| Boiling Point | 111 °C at 26 mmHg | [2] |

| Density | 1.05 g/cm³ | [2] |

| Refractive Index | 1.5320 | [2] |

| Water Solubility | Insoluble | [2] |

| Purity | >98.0% (GC) |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Data Availability and Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available from the NIST Mass Spectrometry Data Center. |

| Infrared (IR) Spectroscopy | FTIR spectra are available and have been recorded on instruments such as the Bruker IFS 85.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR data confirms the chemical structure. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chloromethylation of ethylbenzene. The following protocol is a representative method.

Synthesis of this compound via Chloromethylation of Ethylbenzene

This protocol describes the synthesis of this compound where ethylbenzene is reacted with a chloromethylating agent in the presence of a catalyst.

Materials:

-

Ethylbenzene

-

Paraformaldehyde

-

Zinc Chloride (catalyst)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add ethylbenzene and paraformaldehyde in a suitable solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of zinc chloride to the stirred mixture.

-

Reagent Addition: Slowly add concentrated hydrochloric acid to the reaction mixture through the dropping funnel at a controlled temperature, typically between 55-95 °C.[5]

-

Reaction: Maintain the reaction mixture at the specified temperature with continuous stirring for 4-14 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. This compound is a lachrymator and corrosive.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Reactivity and Applications

The reactivity of this compound is dominated by the benzylic chloride group, which can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.[6] This dual reactivity is a consequence of the adjacent benzene ring, which can stabilize both a carbocation intermediate (S(_N)1) and the transition state of a bimolecular reaction (S(_N)2).[6] The preferred pathway depends on the reaction conditions, such as the strength of the nucleophile and the polarity of the solvent.[6]

Applications in Drug Development and Industry:

-

Intermediate for Quaternary Ammonium Compounds: It is a key intermediate for producing N,N'-Alkyldimethylethylbenzylchloride, an active ingredient in various disinfectants, algaecides, and preservatives.[1]

-

Fragrance Industry: Used in the synthesis of fragrance ingredients.[1][2]

-

Lubricant Additives: Employed in the formulation of extreme pressure lubricating oils and hydraulic fluids.[2]

Visualizations

Logical and Experimental Workflow Diagrams

Caption: Synthesis workflow for this compound.

References

- 1. Ethylbenzyl chloride (EBC) | CAS 26968-58-1 | Connect Chemicals [connectchemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1370764A - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Ethylbenzyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Ethylbenzyl chloride (CAS No. 1467-05-6), a key intermediate in the synthesis of various organic compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis in the unambiguous identification and characterization of this compound.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.28 | d | 2H | Ar-H (ortho to CH₂Cl) |

| ~7.18 | d | 2H | Ar-H (ortho to CH₂CH₃) |

| 4.57 | s | 2H | -CH₂Cl |

| 2.65 | q | 2H | -CH₂CH₃ |

| 1.23 | t | 3H | -CH₂CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~144.5 | Ar-C (ipso, ethyl) |

| ~136.0 | Ar-C (ipso, chloromethyl) |

| ~128.5 | Ar-CH (ortho to CH₂Cl) |

| ~128.2 | Ar-CH (ortho to CH₂CH₃) |

| ~46.0 | -CH₂Cl |

| ~28.5 | -CH₂CH₃ |

| ~15.5 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1615, 1515 | C=C stretch (aromatic ring) |

| ~1465 | C-H bend (aliphatic) |

| ~1260 | C-H wag (-CH₂Cl) |

| ~820 | C-H bend (para-disubstituted aromatic) |

| ~690 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 156 | [M+2]⁺ (³⁷Cl isotope) |

| 119 | [M-Cl]⁺ (loss of chlorine) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 10.0 µs

-

Acquisition Time: 4.0 s

-

Spectral Width: 8000 Hz

¹³C NMR Acquisition Parameters:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 12.0 µs

-

Acquisition Time: 1.5 s

-

Spectral Width: 25000 Hz

-

Decoupling: Proton broadband decoupling

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000-400 cm⁻¹

-

Mode: Transmittance

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in dichloromethane was introduced into the mass spectrometer via direct injection.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system operating in electron ionization (EI) mode was used.

Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: 40-400 amu

-

Scan Speed: 1000 amu/s

Visualizations

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Reactivity Profile and Electrophilicity of 4-Ethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electrophilicity of 4-Ethylbenzyl chloride (4-EBC), a versatile intermediate in organic synthesis. The document elucidates the compound's propensity for nucleophilic substitution and Friedel-Crafts alkylation reactions, supported by an examination of its electronic and steric properties. Key quantitative data from the literature are summarized, and detailed experimental protocols for representative transformations are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the chemical behavior of this compound.

Introduction

This compound (C₉H₁₁Cl) is an aromatic halogenated hydrocarbon that serves as a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its reactivity is primarily dictated by the benzylic chloride moiety, which is susceptible to nucleophilic attack, and the electronic influence of the para-ethyl substituent on the benzene ring. Understanding the nuanced reactivity profile and electrophilicity of 4-EBC is paramount for designing efficient synthetic routes and controlling reaction outcomes.

This guide aims to provide a detailed overview of the chemical behavior of this compound, with a focus on its participation in nucleophilic substitution and Friedel-Crafts reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1467-05-6 | [3] |

| Molecular Formula | C₉H₁₁Cl | [3] |

| Molecular Weight | 154.64 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 111 °C at 26 mmHg | |

| Melting Point | -21 °C | |

| Density | 1.05 g/cm³ | |

| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents | [4] |

Reactivity Profile and Electrophilicity

The reactivity of this compound is dominated by the lability of the carbon-chlorine bond at the benzylic position. The benzene ring, substituted with an electron-donating ethyl group at the para position, plays a crucial role in stabilizing the transition states and intermediates formed during reactions, thereby influencing the reaction mechanism and rate.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile. These reactions can proceed through two primary mechanisms: unimolecular nucleophilic substitution (Sₙ1) and bimolecular nucleophilic substitution (Sₙ2).

The ethyl group at the para position is an electron-donating group, which stabilizes the formation of a benzylic carbocation through inductive and hyperconjugative effects. This stabilization significantly favors the Sₙ1 mechanism , particularly in polar protic solvents.[5][6] The Sₙ1 pathway involves a two-step process: the rate-determining formation of a resonance-stabilized 4-ethylbenzyl carbocation, followed by a rapid attack of the nucleophile.

While the primary nature of the benzylic carbon might suggest a plausible Sₙ2 pathway, the electronic stabilization of the carbocation intermediate makes the Sₙ1 route energetically more favorable for para-alkyl substituted benzyl halides.[7]

Hammett and Brown-Okamoto Correlations

The effect of the para-ethyl substituent on the reactivity of the benzyl chloride can be quantified using linear free-energy relationships such as the Hammett equation. For reactions proceeding through a carbocation intermediate, the Brown-Okamoto equation, which uses σ⁺ substituent constants, provides a better correlation. The σ⁺ value for a para-ethyl group is approximately -0.28, indicating its electron-donating nature and its ability to stabilize a positive charge at the benzylic position. This negative σ⁺ value is consistent with an enhanced rate of reaction for this compound in Sₙ1-type processes compared to unsubstituted benzyl chloride.

Table 2: Hammett and Brown-Okamoto Substituent Constants

| Substituent | σₚ | σ⁺ |

| H | 0.00 | 0.00 |

| p-CH₂CH₃ | -0.15 | -0.28 |

| p-CH₃ | -0.17 | -0.31 |

| p-OCH₃ | -0.27 | -0.78 |

| p-NO₂ | +0.78 | +0.79 |

Note: Values are approximate and can vary slightly depending on the reaction and conditions.

Friedel-Crafts Alkylation

As an activated benzyl halide, this compound is an effective alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can alkylate aromatic substrates. The reaction proceeds via the formation of the 4-ethylbenzyl carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Quantitative Reactivity Data

While specific kinetic data for this compound is sparse in readily available literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative understanding of its reactivity based on data for analogous compounds. The solvolysis of para-substituted benzyl chlorides has been studied, and the electron-donating nature of the ethyl group leads to an acceleration of the reaction rate in Sₙ1 processes compared to the unsubstituted benzyl chloride.

For instance, studies on the solvolysis of various substituted benzyl chlorides in 80% aqueous ethanol show a clear trend where electron-donating groups at the para position increase the rate of reaction.[7] Although a specific rate constant for this compound is not provided in the readily accessible literature, it is expected to be faster than that of benzyl chloride under the same conditions.

Experimental Protocols

The following protocols are representative examples of reactions involving this compound and are based on established synthetic methodologies.

Williamson Ether Synthesis with Sodium Ethoxide

This protocol describes the synthesis of 4-ethylbenzyl ethyl ether via an Sₙ2 reaction, though as discussed, an Sₙ1 pathway is also plausible and may lead to side products.

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.

-

To the resulting solution, add this compound (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford 4-ethylbenzyl ethyl ether.

Synthesis of 4-Ethylbenzyl Cyanide

This protocol outlines the preparation of 4-ethylbenzyl cyanide, a useful intermediate, via a nucleophilic substitution reaction.[8]

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.

-

To this solution, add this compound (1.0 equivalent).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the ethanol by distillation.

-

Extract the remaining aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent in vacuo.

-

The crude 4-ethylbenzyl cyanide can be purified by vacuum distillation to yield the pure product. A yield of 80-90% can be expected based on analogous reactions with benzyl chloride.[8]

Friedel-Crafts Alkylation of Benzene

This protocol describes the alkylation of benzene with this compound using aluminum chloride as a catalyst.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in excess dry benzene (which acts as both reactant and solvent) at 0 °C, add this compound (1.0 equivalent) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation.

-

The resulting product, 1-benzyl-4-ethylbenzene, can be purified by vacuum distillation.

Conclusion

This compound exhibits a reactivity profile dominated by its susceptibility to nucleophilic substitution, proceeding preferentially through an Sₙ1 mechanism due to the stabilizing effect of the para-ethyl group on the benzylic carbocation intermediate. This inherent reactivity also makes it a potent electrophile in Friedel-Crafts alkylation reactions. A thorough understanding of these characteristics, as detailed in this guide, is essential for the effective utilization of this compound in the synthesis of complex organic molecules in research and industrial settings. The provided protocols offer a practical starting point for the application of this versatile reagent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1467-05-6 [chemicalbook.com]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Ethylbenzyl chloride, a key intermediate in various organic syntheses. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Topic: Solubility Profile of this compound

This compound, with the chemical formula C9H11Cl, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a substituted aromatic ring, renders it generally nonpolar. This characteristic dictates its solubility behavior in various media.

Based on available data, this compound is consistently reported as insoluble in water .[1][2][3][4][5] Conversely, it is described as moderately soluble to soluble in common organic solvents .[3] This is a typical characteristic of haloalkanes, which are generally soluble in organic solvents like benzene, ether, and alcohol.[6] The rationale behind this is that the intermolecular forces (van der Waals forces) between the haloalkane and the organic solvent molecules are similar in strength to the forces within the individual substances, facilitating dissolution.[7]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of common organic solvents have not been published. The following table summarizes the available qualitative solubility information and includes data for benzyl chloride for comparative purposes.

| Solvent Classification | Solvent | This compound Solubility | Benzyl Chloride Solubility (for reference) |

| Alcohols | Methanol | Soluble[3] | Highly Soluble / Miscible[9] |

| Ethanol | Soluble[3] | Highly Soluble / Miscible[8][9] | |

| Ethers | Diethyl Ether | Soluble[6] | Highly Soluble / Miscible[8][9] |

| Ketones | Acetone | Likely Soluble/Miscible | Freely Soluble[8] |

| Esters | Ethyl Acetate | Likely Soluble/Miscible | Freely Soluble[8] |

| Aromatic Hydrocarbons | Toluene | Likely Soluble/Miscible | N/A |

| Benzene | Soluble[6] | N/A | |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble/Miscible | N/A |

| Chlorinated Solvents | Dichloromethane | Soluble[10] | N/A |

| Chloroform | Likely Soluble/Miscible | Freely Soluble[8] | |

| Aqueous | Water | Insoluble[1][2][3][4][5] | 0.47 g/L at 20 °C[8] |

Note: "Likely Soluble/Miscible" is an estimation based on the general solubility of similar compounds and the principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data of this compound in specific solvents, the following general experimental protocol, based on the widely used shake-flask method, can be employed.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringe filters (chemically compatible with the solvent and solute)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solute to settle for a predetermined time (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

-

Analyze the prepared sample and determine its concentration by comparing the analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

-

Replication:

-

Repeat the entire procedure at least three times to ensure the reproducibility of the results.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a conceptual representation of the dissolution process.

Caption: Workflow for determining the solubility of this compound.

Caption: Conceptual diagram of the dissolution process.

References

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethylbenzyl chloride | 26968-58-1 [chemicalbook.com]

- 4. This compound | 1467-05-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 7. quora.com [quora.com]

- 8. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 9. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

4-Ethylbenzyl Chloride: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety, handling, and disposal information for 4-Ethylbenzyl chloride (CAS No: 1467-05-6), a vital reagent in various chemical syntheses. Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory or manufacturing setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.64 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Odor | Pungent | [3][4] |

| Boiling Point | 111 °C @ 26 mmHg | [5] |

| Melting Point | -21 °C | [5] |

| Flash Point | 84 °C | |

| Density | 1.04 - 1.05 g/cm³ | [5] |

| Water Solubility | Insoluble | [3][5][6] |

| Refractive Index | 1.53 | [7] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | [2][8][9] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | [2][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation. | [1] |

| Combustible Liquid | - | H227: Combustible liquid. | [9] |

| Corrosive to Metals | - | H290: May be corrosive to metals. | [2][9] |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:

-

Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected prior to use.[10]

-

Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or where splashing is likely, wear fire/flame resistant and impervious clothing.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK) should be used.[10]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mists, vapors, or spray.[8]

-

Handle in a well-ventilated place.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Wash hands thoroughly after handling.[1]

-

Ensure eyewash stations and safety showers are in close proximity to the workstation.[8]

Storage Conditions

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a corrosive-resistant container with a resistant inner liner.[9]

-

Incompatible materials to avoid include strong oxidizing agents, strong reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][3][4]

Section 4: First Aid Measures

In the event of exposure, immediate medical attention is required.[8] Show the Safety Data Sheet to the attending medical professional.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. | [1][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][8] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][10] |

Section 5: Accidental Release and Firefighting Measures

Accidental Release Measures

In the event of a spill, follow a pre-planned emergency procedure. The logical workflow for handling a spill is illustrated in the diagram below.

Caption: Logical workflow for handling a this compound spill.

Key steps for spill management include:

-

Personal Precautions: Wear appropriate PPE and ensure adequate ventilation. Evacuate unnecessary personnel to a safe area and stay upwind of the spill.[8]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1][10]

-

Containment and Cleanup: Eliminate all ignition sources.[4] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][8][10]

-

Unsuitable Extinguishing Media: Information not available.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen chloride.[1][8] Vapors may form explosive mixtures with air upon intense heating.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[8][10]

Section 6: Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, it is known to cause severe skin burns, eye damage, and respiratory irritation.[1]

Table 4: Summary of Toxicological Effects

| Effect | Description | Source(s) |

| Acute Toxicity | Data not available. The toxicological properties have not been fully investigated. | [1][8] |

| Skin Corrosion/Irritation | Causes severe skin burns. Contact may result in inflammation, itching, scaling, reddening, or blistering. | [1][8] |

| Serious Eye Damage/Irritation | Causes serious eye damage. Contact may result in redness, pain, or severe eye damage. | [1][8] |

| Respiratory Irritation | May cause irritation of the lungs and respiratory system. | [1] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. | [1] |

Ecological Information

-

Ecotoxicity: Do not empty into drains.[8] Specific data on toxicity to aquatic life is not available.[10]

-

Persistence and Degradability: Persistence is unlikely based on available information.[8]

-

Bioaccumulation: No information available.[8]

-

Mobility in Soil: Due to its low water solubility, it is not likely to be mobile in the environment. However, it may be mobile due to its volatility.[8]

Section 7: Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

-

Waste Disposal: This material should be considered a hazardous waste.[8] Disposal should be handled by a licensed chemical waste disposal company.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10]

-

Contaminated Packaging: Do not reuse empty containers.[1] They should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill or by other procedures approved by state and local authorities.[10]

Section 8: Experimental Protocols

Detailed experimental protocols for specific research applications involving this compound are beyond the scope of this safety guide. Researchers should consult peer-reviewed literature and established methodologies for their specific field of study. The safe handling and disposal procedures outlined in this document must be integrated into any experimental protocol.

Disclaimer: This document is intended as a guide for trained professionals and is based on information from publicly available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment. All users should consult the original SDS for the most current and detailed information before handling this chemical.

References

- 1. aksci.com [aksci.com]

- 2. This compound | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylbenzyl chloride | C9H11Cl | CID 524243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYLBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 1467-05-6 [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 1467-05-6 | TCI AMERICA [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. michigan.gov [michigan.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Ethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylbenzyl chloride (CAS No: 1467-05-6), a key chemical intermediate in various industrial and research applications. The document details its discovery, principal synthesis methodologies, including chloromethylation of ethylbenzene and chlorination of 4-ethylbenzyl alcohol, and provides a comparative analysis of these routes. Detailed experimental protocols, quantitative data, and safety information are presented. Furthermore, this guide explores the applications of this compound, with a particular focus on its role as a crucial building block in the synthesis of agrochemicals, such as the insecticide Etofenprox, and its utility in the fragrance and lubricant industries.

Introduction

This compound, with the chemical formula C₉H₁₁Cl, is an aromatic organic compound characterized by a benzene ring substituted with an ethyl group and a chloromethyl group at the para position.[1] Its reactive benzylic chloride functional group makes it a versatile intermediate for introducing the 4-ethylbenzyl moiety into a wide range of molecules. This reactivity is harnessed in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers.[2] This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a detailed technical resource on the synthesis and discovery of this important compound.

Discovery

While the exact first synthesis of this compound is not definitively documented in readily available literature, a significant early report of its preparation is found in the Journal of the American Chemical Society in 1946.[3][4] This publication provides a foundational method for its synthesis, contributing to the body of knowledge on benzylic halogenation. The development of chloromethylation reactions, such as the Blanc reaction discovered in 1923, laid the groundwork for the synthesis of compounds like this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the chloromethylation of ethylbenzene and the chlorination of 4-ethylbenzyl alcohol. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Chloromethylation of Ethylbenzene

This method involves the direct introduction of a chloromethyl group onto the ethylbenzene ring. The reaction typically employs a source of formaldehyde, hydrogen chloride, and a Lewis acid catalyst.

dot

Caption: General workflow for the synthesis of this compound via chloromethylation of ethylbenzene.

| Catalyst/Reagent System | Starting Material | Product(s) | Yield (%) | Isomer Ratio (para:ortho) | Reference(s) |

| Acetal, Chlorosulfonic Acid, Tris(pentafluorophenyl)borane | Ethylbenzene | This compound, 2-Ethylbenzyl Chloride | High (>90%) | 94:6 | |

| Formaldehyde, HCl, Zinc Chloride | Ethylbenzene | Ethylbenzyl Chloride (isomer mixture) | Moderate | Not specified | [5][6] |

Chlorination of 4-Ethylbenzyl Alcohol

This two-step approach involves the synthesis of 4-ethylbenzyl alcohol from a suitable precursor, followed by its conversion to the corresponding chloride. This method often provides higher selectivity for the desired para isomer.

dot

Caption: Workflow for the synthesis of this compound from 4-ethylbenzyl alcohol.

| Chlorinating Agent | Starting Material | Product | Yield (%) | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | 4-Ethylbenzyl Alcohol | This compound | 73% | |

| Thionyl Chloride (SOCl₂) | 4-Ethylbenzyl Alcohol | This compound | High | Not specified |

Experimental Protocols

Protocol 1: Chloromethylation of Ethylbenzene with Acetal and Chlorosulfonic Acid[2]

-

Reaction Setup: Under a nitrogen atmosphere, add tris(pentafluorophenyl)borane (0.02 eq), chlorosulfonic acid (1.15 eq), and dichloromethane to a reaction flask.

-

Cooling: Cool the reaction mixture to -5°C.

-

Reagent Addition: Slowly add acetal (1.1 eq) dropwise to the cooled mixture and stir for 30 minutes.

-

Substrate Addition: Subsequently, add a solution of ethylbenzene (1 eq) in dichloromethane dropwise at a temperature between -5°C and 0°C.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

-

Purification: Wash the combined organic layers with an 8% sodium bicarbonate solution, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from n-heptane.

Protocol 2: Chlorination of 4-Ethylbenzyl Alcohol with Phosphorus Oxychloride[2]

While a specific detailed protocol for this exact transformation with POCl₃ was not found in the search results, a general procedure for the chlorination of a benzyl alcohol is as follows. The cited 73% yield suggests this is a known transformation.

-

Reaction Setup: In a reaction flask, dissolve 4-ethylbenzyl alcohol in a suitable inert solvent such as toluene or dichloromethane.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the solution, typically at a controlled temperature (e.g., 0°C to room temperature). A base, such as pyridine, may be added to neutralize the generated HCl.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into ice-water to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Applications

This compound serves as a valuable intermediate in several key industries.

Agrochemicals: Synthesis of Etofenprox

A significant application of this compound is in the synthesis of the non-ester pyrethroid insecticide, Etofenprox.[5][7] Etofenprox is valued for its broad-spectrum insecticidal activity and relatively low toxicity to mammals and birds. In the synthesis of Etofenprox, this compound is a key building block for constructing the ether linkage in the final molecule.

dot

Caption: Role of this compound in the synthesis of Etofenprox.

Fragrance and Lubricant Industries

In the fragrance industry, this compound is used as a chemical intermediate for the synthesis of various aroma compounds.[8] Its derivatives can contribute to a range of scents. In the lubricant industry, it is utilized as an additive in extreme pressure lubricating oils and hydraulic fluids, where it helps to enhance their performance under demanding conditions.[4]

Intermediate in Organic Synthesis

The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups, making this compound a versatile starting material for the synthesis of more complex molecules in research and development, including for potential pharmaceutical applications.[9]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Cl | [10][11] |

| Molecular Weight | 154.64 g/mol | [10][11] |

| Appearance | Colorless to light yellow liquid | [10] |

| Boiling Point | 111 °C at 26 mmHg | [11] |

| Density | ~1.05 g/cm³ | [4] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 1467-05-6 | [11] |

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its synthesis, primarily through the chloromethylation of ethylbenzene or the chlorination of 4-ethylbenzyl alcohol, offers viable routes for its production, with considerations for yield and isomer selectivity. Its role as a key precursor in the synthesis of the insecticide Etofenprox highlights its value in the agrochemical sector. Furthermore, its applications in the fragrance and lubricant industries, as well as its general utility in organic synthesis, underscore its versatility. This guide provides a foundational technical resource for professionals engaged in research and development involving this valuable compound.

References

- 1. etofenprox-desethyl synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 1467-05-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]

- 6. CN1548415A - Prepn of etofenprox as pesticide - Google Patents [patents.google.com]

- 7. Etofenprox | C25H28O3 | CID 71245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101856018B - Etofenprox emulsified powder and manufacture method - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Etofenprox patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 11. This compound | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Grades and Purity Levels of 4-Ethylbenzyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the commercial availability and purity of chemical reagents is paramount. 4-Ethylbenzyl chloride (CAS No. 1467-05-6), a key intermediate in various organic syntheses, is commercially available in several grades, each with distinct purity levels and potential impurity profiles. This technical guide provides an in-depth overview of these grades, methods for their analysis, and the implications for research and development.

Commercial Grades and Specifications

This compound is typically offered in technical and high-purity grades. The purity is most commonly determined by Gas Chromatography (GC). The available commercial grades are summarized below.

| Grade | Purity Level (by GC) | Key Characteristics | Common Suppliers |

| Technical Grade | ≥65.0%[1] | Contains a significant portion of the 2-isomer (approx. 30%)[1]. | Lab Pro Inc.[1] |

| Standard Purity | 97%[2] | Suitable for general synthetic applications where minor impurities are tolerable. | SynQuest Laboratories[2], Sigma-Aldrich (for 4-Ethylbenzoyl chloride, a related compound)[3] |

| High Purity | >98.0%[4][5] | Characterized by a low content of isomers and other impurities, making it suitable for applications requiring high specificity. | TCI America[4], CymitQuimica[5], Oakwood Chemical[6], TCI Deutschland GmbH |

| High Purity | ≥99.0%[7][8] | The highest commercially available purity, intended for sensitive applications such as pharmaceutical intermediate synthesis. | ChemicalBook suppliers[7], XIAMEN EQUATION CHEMICAL CO.,LTD[8] |

It is important to note that some suppliers may offer custom purities upon request to meet specific research or manufacturing requirements.

Impurity Profile

The most significant impurity in commercially available this compound is its constitutional isomer, 2-Ethylbenzyl chloride. The presence of this isomer arises during the synthesis process, typically the chloromethylation of ethylbenzene. The ratio of the para (4-) to ortho (2-) isomer is a critical quality parameter. In one described synthesis method, the ratio of this compound to 2-ethylbenzyl chloride was found to be 94%:6% as determined by GC. Other potential impurities may include residual starting materials like ethylbenzene, solvents used in the synthesis and purification process, and by-products from side reactions.

Quality Control and Experimental Protocols

The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to determine purity and identify impurities.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is the industry standard for assessing the purity of this compound and quantifying the percentage of its isomers.

Methodology:

A typical GC analysis involves the following steps:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as dichloromethane or hexane.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Detection: A detector, commonly a Flame Ionization Detector (FID), measures the concentration of each component as it elutes from the column.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area under each peak is proportional to the concentration of that component, allowing for the calculation of the purity and the relative amounts of isomers.

A visual representation of this workflow is provided below.

Structural Confirmation and Impurity Identification

While GC is excellent for quantification, spectroscopic methods are essential for structural confirmation and the identification of unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, confirming the identity of the this compound and allowing for the identification of isomeric and other impurities by analyzing their unique chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C-Cl bond and the aromatic ring, providing further confirmation of the compound's identity.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry can be used to determine the molecular weight of the compound and its fragments, which is invaluable for identifying unknown impurities.

A comprehensive quality control protocol would involve the use of GC for purity assessment, with NMR, IR, and MS employed for initial structural verification and for the characterization of any significant impurities detected in the GC analysis.

Synthesis and Purification Overview

A general understanding of the synthesis and purification process can provide insight into the potential impurities. This compound is typically synthesized via the chloromethylation of ethylbenzene. One patented method involves the reaction of ethylbenzene with a chloromethylating agent in the presence of a catalyst. The crude product is then purified through a series of steps:

-

Washing: The crude product is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic by-products and unreacted reagents.

-

Dehydration: The organic layer is dried using a suitable drying agent to remove any residual water.

-

Rectification (Distillation): The final step is fractional distillation under reduced pressure to separate the desired this compound from its isomers and other less volatile impurities.

The efficiency of this final distillation step is critical in determining the final purity and isomer ratio of the commercial product. A patent for this process indicates that a product with a purity greater than 99% can be obtained.[9]

This in-depth guide provides the necessary technical details for researchers and professionals to select the appropriate grade of this compound for their specific application and to understand the analytical methods used to ensure its quality.

References

- 1. labproinc.com [labproinc.com]

- 2. CAS 1467-05-6 | 1700-5-64 | MDL MFCD00039357 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 4-エチルベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 1467-05-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

The Lynchpin of Modern Synthesis: A Technical Guide to the Applications of 4-Ethylbenzyl Chloride

For Immediate Release

Introduction

4-Ethylbenzyl chloride (C₉H₁₁Cl), a substituted aromatic hydrocarbon, has emerged as a critical and versatile intermediate in the landscape of organic synthesis. Its unique structural features, particularly the reactive chloromethyl group attached to an ethyl-substituted benzene ring, render it an invaluable building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and professionals in drug development and fine chemical manufacturing. Its utility spans the synthesis of key precursors for active pharmaceutical ingredients (APIs), the creation of specialized agrochemicals, and the production of materials for the fragrance industry.

Core Reactivity and Synthetic Potential

The primary reactivity of this compound is centered on the benzylic chloride moiety. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions (Sₙ2). This reactivity allows for the facile introduction of the 4-ethylbenzyl group into a wide array of molecules, forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Figure 1: Key synthetic transformations of this compound.

Synthesis of 4-Ethylbenzyl Cyanide: A Precursor for Pharmaceuticals and Agrochemicals

One of the most significant applications of this compound is its conversion to 4-ethylbenzyl cyanide (also known as 4-ethylphenylacetonitrile). This nitrile is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The reaction proceeds via a nucleophilic substitution where the cyanide ion (CN⁻) displaces the chloride ion.

Quantitative Data for Cyanation Reaction

| Reactant 1 | Reactant 2 | Solvent(s) | Catalyst/Conditions | Typical Yield | Reference |

| Benzyl Chloride | Sodium Cyanide | Ethanol/Water | Reflux, 4 hours | 80-90% | Organic Syntheses[1] |

| p-Fluorobenzyl chloride | K₄[Fe(CN)₆] | Toluene | CuI, 180°C, 20h | 85% | Google Patents[2] |

| 1-Chlorobutane | Sodium Cyanide | DMSO | 140°C | 94% | J. Am. Chem. Soc.[3] |